molecular formula C8H19NOS2 B12551716 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol CAS No. 143966-90-9

2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol

Cat. No.: B12551716
CAS No.: 143966-90-9
M. Wt: 209.4 g/mol
InChI Key: MIXKZFDVMLTAIV-UHFFFAOYSA-N
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Description

2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol is a synthetic organic compound featuring a tertiary amine center and multiple thiol (sulfanyl) functional groups. This structure suggests potential application as a ligand in coordination chemistry or as a building block for the synthesis of more complex molecules, particularly those requiring metal-chelating properties. The presence of both sulfur and nitrogen donors makes it a candidate for research in catalyst design and material science. As a reagent, its primary value lies in its ability to form stable complexes with various metal ions. The compound should be handled with care, considering the reactivity of its thiol groups. It is typically stored under an inert atmosphere to prevent oxidation. [ Specific details on mechanism of action, solubility, stability, and spectroscopic data should be populated here upon retrieval from authoritative sources. ] This product is strictly for research and development purposes in a laboratory setting and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

143966-90-9

Molecular Formula

C8H19NOS2

Molecular Weight

209.4 g/mol

IUPAC Name

2-[bis(2-sulfanylpropyl)amino]ethanol

InChI

InChI=1S/C8H19NOS2/c1-7(11)5-9(3-4-10)6-8(2)12/h7-8,10-12H,3-6H2,1-2H3

InChI Key

MIXKZFDVMLTAIV-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCO)CC(C)S)S

Origin of Product

United States

Preparation Methods

Direct Alkylation Using Silica-Supported Sulfonic Acid Catalysts

The direct alkylation of ethanolamine with 2-sulfanylpropyl halides (e.g., bromide or chloride) represents a foundational approach for synthesizing 2-[bis(2-sulfanylpropyl)amino]ethan-1-ol. This method leverages a silica-supported sulfonic acid catalyst (SiO₂-R-SO₃H), prepared by anchoring sulfonic acid groups onto silica gel via oxidation of 3-sulfanylpropyl silane precursors. The reaction proceeds under solvent-free conditions at 90°C, with the catalyst facilitating nucleophilic substitution. Typical yields range from 85% to 90%, attributed to the heterogeneous catalyst’s ability to enhance reaction efficiency while minimizing byproducts.

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.
  • Reusable catalyst reduces waste.

Limitations :

  • Requires precise temperature control to prevent thiol oxidation.

Microwave-Assisted Alkylation

Microwave (MW) irradiation significantly accelerates the alkylation process. In this method, ethanolamine reacts with 2-sulfanylpropyl bromide in dimethyl sulfoxide (DMSO) using 1,8-diazabicycloundec-7-ene (DBU) as a base. MW conditions (180°C for 50 minutes) promote rapid kinetic activation, achieving yields of 90–95%. The enhanced dielectric heating under MW reduces reaction times compared to conventional thermal methods.

Key Parameters :

  • Power : 1200 W (ramp to 180°C in 8 minutes).
  • Solvent : Polar aprotic solvents like DMSO optimize microwave absorption.

Reductive Amination

Reductive amination offers an alternative route by reacting 2-sulfanylpropionaldehyde with ethanolamine in the presence of sodium borohydride (NaBH₄). The reaction occurs in methanol at room temperature over 12 hours, yielding 75–80% of the target compound. This method avoids halide intermediates, reducing purification challenges.

Mechanistic Insight :

  • Imine intermediate formation followed by hydride reduction.
  • Critical Step : pH control to prevent over-reduction of thiol groups.

Solvent-Free Alkylation with DBU

Employing DBU as both a base and catalyst, this solvent-free method involves heating ethanolamine and 2-sulfanylpropyl bromide at 80°C for 2 hours. The absence of solvent simplifies purification, with yields reaching 85%. DBU’s strong basicity drives the alkylation to completion without requiring inert atmospheres.

Optimization :

  • Molar Ratio : 1:2 (ethanolamine to alkylating agent).
  • Scalability : Demonstrated in batch reactions up to 50-g scale.

Catalytic Hydrogenation of Nitro Intermediates

For nitro-containing precursors, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere provides a high-yield pathway (90%). For example, hydrogenating 2-nitro-bis(2-sulfanylpropyl)ethanol in methanol at room temperature for 4 hours efficiently yields the desired amine.

Safety Considerations :

  • Strict exclusion of oxygen to prevent catalyst poisoning.
  • Post-reaction filtration to remove Pd/C ensures product purity.

Protection/Deprotection Strategies

Acetylation of ethanolamine prior to alkylation mitigates side reactions. The acetylated intermediate reacts with 2-sulfanylpropyl bromide, followed by hydrochloric acid (HCl)-mediated deprotection. This two-step process achieves 70–75% yield, balancing reactivity and selectivity.

Typical Protocol :

  • Protection : Acetic anhydride, 60–70°C, 4–6 hours.
  • Alkylation : DBU, 80°C, 2 hours.
  • Deprotection : 5% HCl, reflux, 18 hours.

Comparative Analysis of Methods

Method Conditions Yield Time Sustainability
Direct Alkylation 90°C, solvent-free 85–90% 3–4 hours High
Microwave-Assisted 180°C, DMSO, MW 90–95% 50 minutes Moderate
Reductive Amination RT, MeOH 75–80% 12 hours High
Solvent-Free with DBU 80°C, neat 85% 2 hours High
Catalytic Hydrogenation RT, H₂, Pd/C 90% 4 hours Moderate
Protection/Deprotection Multi-step, HCl 70–75% 24+ hours Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are converted to sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Research indicates that 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol exhibits notable biological activity, particularly as an antioxidant and anti-inflammatory agent. The presence of sulfanyl groups contributes to its ability to scavenge free radicals and modulate inflammatory pathways. This property makes it a candidate for therapeutic applications targeting oxidative stress-related diseases.

Protein Interactions
Studies have shown that this compound interacts with proteins involved in oxidative stress responses. Its binding affinity to certain receptors has been explored, indicating potential roles in drug design and development. The compound may influence various signaling cascades, which is crucial for developing new pharmacological agents.

Synthesis of Therapeutic Agents
The synthesis of 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol can be achieved through several methods, including reactions with common reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. This versatility in synthesis allows for the creation of derivatives that may enhance its therapeutic efficacy.

Materials Science

Polymeric Materials
The compound's structure allows it to be used in the development of new polymeric materials, particularly those that incorporate ionic liquids. These materials can stabilize metal nanoparticles and have applications in catalysis and environmental remediation . The ability to create supported ionic liquid-like phases (SILLPs) using this compound enhances its utility in sustainable chemical processes.

Catalysis
In materials science, 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol can serve as a catalyst or catalyst support in various reactions. Its unique properties facilitate efficient catalysis, particularly in multi-component reactions where rapid reaction times and high yields are desired .

Biochemical Research

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Its interactions with specific enzymes can lead to insights into biochemical pathways relevant to disease mechanisms. This aspect is particularly important in the context of developing inhibitors for therapeutic purposes .

Cellular Signaling Modulation
Research into the compound's effects on cellular signaling pathways suggests that it may play a role in modulating processes such as apoptosis and cell proliferation. This capability could be leveraged in cancer research, where controlling cell growth is crucial.

Mechanism of Action

The mechanism of action of 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol involves its interaction with biological molecules through its amino and sulfanyl groups. These interactions can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol with structurally analogous compounds from the evidence, focusing on substituent effects, synthesis routes, and hypothetical properties.

Structural Analogues and Substitution Patterns

Compound Name Substituents Molecular Formula Key Features
2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol (Target) Bis(2-sulfanylpropyl)amino group C₈H₁₈N₂OS₂ Two -SH groups; potential for metal chelation or redox activity
2-(2-{[3-(Methylsulfanyl)propyl]amino}ethoxy)ethan-1-ol Single 3-(methylsulfanyl)propyl group, ethoxy linkage C₈H₁₉NO₂S One -SMe group; likely lower reactivity compared to -SH
YTK-A76 3,4-Bis(benzyloxy)benzyl group, ethoxyethanol backbone C₂₅H₂₉NO₄ Bulky aromatic substituents; potential pharmaceutical applications
2-(2-Methoxyphenyl)ethan-1-ol 2-Methoxyphenyl group C₉H₁₂O₂ Aromatic substitution; limited solubility in polar solvents

Hypothetical Physicochemical and Functional Properties

  • Solubility : The target compound’s -SH groups may enhance water solubility compared to YTK-A76’s aromatic substituents but reduce it relative to 2-(2-methoxyphenyl)ethan-1-ol’s polar methoxy group .
  • Reactivity : The -SH groups in the target compound could participate in disulfide bond formation or metal chelation, unlike the inert -SMe group in the analogue .
  • Biological Activity : While YTK-A76 and FM () are designed for pharmaceutical use (e.g., kinase inhibition) , the target compound’s -SH groups might confer antioxidant or detoxification properties, akin to glutathione derivatives.

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